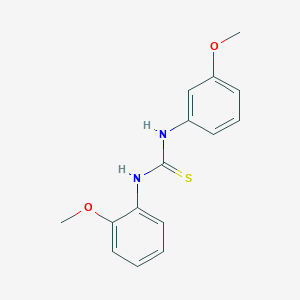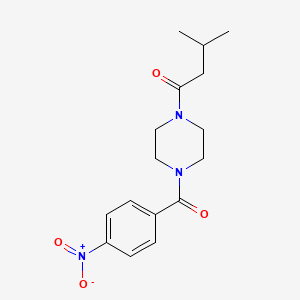
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to apoptosis in cancer cells. It also inhibits the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, leading to antifungal activity.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to tumor regression. It also has antifungal and antibacterial properties, making it effective against infectious diseases. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine in lab experiments include its stability and purity, making it easy to work with. It also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. The limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine. Some of these include studying its potential as a therapy for other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method can also be optimized to improve the yield and purity of the compound. Overall, 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has great potential as a therapeutic agent and warrants further research.
Méthodes De Synthèse
The synthesis of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 3-methylbutanoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield after purification. This synthesis method has been optimized to obtain pure and stable 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine for scientific research applications.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. It also has antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12(2)11-15(20)17-7-9-18(10-8-17)16(21)13-3-5-14(6-4-13)19(22)23/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEGVVMILXCGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

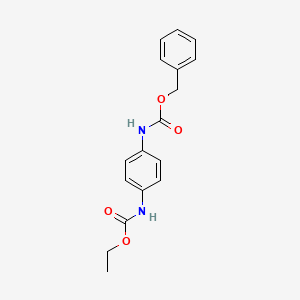
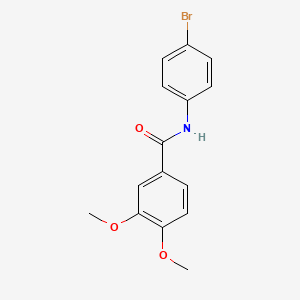
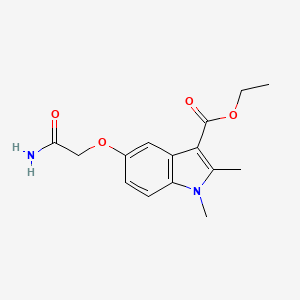
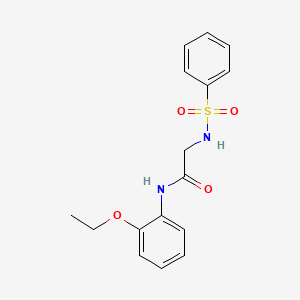

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
